molecular formula C12H15BrO2 B7974210 Tert-butyl 2-bromo-4-methylbenzoate

Tert-butyl 2-bromo-4-methylbenzoate

Cat. No.: B7974210
M. Wt: 271.15 g/mol
InChI Key: DAAVKWUFCAEUKS-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-4-methylbenzoate is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAVKWUFCAEUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Bromo 4 Methylbenzoate

Direct Esterification Routes

The most straightforward method for the synthesis of this compound is the direct esterification of 2-bromo-4-methylbenzoic acid with a tert-butyl source. This approach, while conceptually simple, requires careful optimization to overcome the steric hindrance presented by the ortho-bromo substituent and the bulky tert-butyl group.

The acid-catalyzed condensation of 2-bromo-4-methylbenzoic acid with tert-butyl alcohol represents a common and direct route to this compound. In a typical procedure analogous to the synthesis of the corresponding methyl ester, 2-bromo-4-methylbenzoic acid is dissolved in a suitable solvent with an excess of tert-butyl alcohol, and a strong acid catalyst is added to facilitate the reaction . The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of tert-butyl alcohol.

A general method for the preparation of tert-butyl esters involves the reaction of the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) in the presence of an acid catalyst, which generates low pressures and is suitable for laboratory-scale synthesis researchgate.net. Another approach involves the use of isobutene gas bubbled through a solution of the carboxylic acid with a catalytic amount of a strong acid like sulfuric acid thieme-connect.com.

The successful synthesis of sterically hindered esters like this compound is highly dependent on the optimization of reaction conditions. Key factors to consider are the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection: While traditional strong acids like sulfuric acid can be effective, they can also lead to side reactions, especially at elevated temperatures . Alternative catalysts have been explored to improve yields and reaction mildness. For instance, bis(trifluoromethanesulfonyl)imide has been shown to be a highly effective catalyst for the tert-butylation of carboxylic acids, even those with sensitive functional groups thieme-connect.com. The use of 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite as a base in the presence of an activating agent for the carboxylic acid has also been reported for the synthesis of tert-butyl esters, although yields can be modest for some substituted benzoic acids researchgate.net. For the synthesis of highly hindered esters, titanium sulfate (B86663) has been used as an environmentally friendly catalyst, demonstrating high yields in the synthesis of methyl p-tert-butylbenzoate google.com.

Solvent and Temperature: The choice of solvent can influence the reaction rate and equilibrium. Non-polar solvents are often preferred to minimize side reactions. The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the product or starting materials. For example, the esterification of 2-bromo-4-methylbenzoic acid with methanol (B129727) is typically carried out at 70°C . Flow microreactor systems have also been shown to be an efficient and sustainable method for the direct tert-butylation of a variety of organic compounds rsc.org.

Table 1: Comparison of Catalytic Systems for tert-Butyl Ester Synthesis

Catalyst SystemSubstrate ScopeReaction ConditionsYieldsReference
Sulfuric AcidVarious carboxylic acidsReflux with methanolHigh (for methyl ester)
Bis(trifluoromethanesulfonyl)imideVarious carboxylic acids and amino acidstert-butyl acetate (B1210297), room temp.Good to excellent thieme-connect.com
DMAP / Calcined HydrotalciteVarious carboxylic acidsDichloromethane, THFLow to moderate researchgate.net
Titanium Sulfatep-tert-butylbenzoic acidReflux with methanol75-85% (for methyl ester) google.com
Tert-butyl acetoacetate / Acid catalystVarious carboxylic acidsGentle warmingNot specified researchgate.net

Bromination of Tert-butyl 4-methylbenzoate Derivatives

An alternative approach to the synthesis of this compound is the regioselective bromination of tert-butyl 4-methylbenzoate. This method relies on the directing effects of the substituents on the benzene (B151609) ring to achieve the desired 2-bromo isomer.

The key to this approach is to control the position of bromination on the aromatic ring of tert-butyl 4-methylbenzoate. The reaction of 1,4-di-tert-butylbenzene (B89470) with bromine in the presence of an iron catalyst has been shown to yield the 2-bromo derivative, demonstrating the feasibility of brominating a sterically hindered position researchgate.net. A similar strategy can be envisioned for tert-butyl 4-methylbenzoate, where the use of a suitable brominating agent and catalyst can direct the bromine atom to the 2-position.

The regioselectivity of the bromination of tert-butyl 4-methylbenzoate is governed by the electronic and steric effects of the methyl and tert-butoxycarbonyl groups. The methyl group is an activating, ortho-para director, meaning it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The tert-butoxycarbonyl group is a deactivating, meta-director.

In the case of tert-butyl 4-methylbenzoate, the powerful ortho,para-directing effect of the methyl group at position 4 will direct the incoming electrophile (bromine) to the positions ortho to it, which are positions 3 and 5. However, the tert-butoxycarbonyl group at position 1 will direct to the meta positions, which are also positions 3 and 5. Therefore, bromination is expected to occur at the 3 or 5 position. To achieve bromination at the 2-position, one would need to overcome these directing effects, possibly through the use of a specific catalyst or by starting with a different precursor where the directing groups favor 2-substitution.

Indirect Synthetic Approaches

Indirect synthetic approaches involve multi-step reaction sequences to arrive at the target molecule. These routes can be advantageous when direct methods are low-yielding or result in difficult-to-separate isomeric mixtures.

One example of an indirect route could involve the synthesis of a boronic acid derivative, which is then converted to the tert-butyl ester. For instance, a protocol for the synthesis of tert-butyl esters from boronic acids or their pinacol (B44631) esters using di-tert-butyl dicarbonate (B1257347) and a palladium catalyst has been developed nih.gov. Another indirect method could start from a pre-functionalized benzene ring where the desired substitution pattern is already established. For example, a multi-step synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester from 4-bromo-2-methylbenzoic acid has been reported, involving esterification, a palladium-catalyzed coupling reaction, and subsequent alpha-halogenation google.com. The synthesis of 2,3-substituted thienylboronic acids and esters through halogen-magnesium exchange followed by reaction with an electrophile and then borylation also illustrates a potential multi-step strategy that could be adapted for the synthesis of the target compound nih.gov.

Indirect Synthetic Approaches

Organometallic Transformations

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings. Methods such as directed ortho-metalation and lithium-halogen exchange are particularly relevant for the synthesis of polysubstituted aromatics like this compound.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a potent strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong organolithium base. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by an electrophile. For the synthesis of the target compound, a plausible DoM strategy would begin with a suitable p-toluic acid derivative where the acid functionality is masked as a powerful DMG, such as an N,N-diethylamide.

The process unfolds in sequential steps:

Amide Formation: 4-methylbenzoic acid is converted to N,N-diethyl-4-methylbenzamide. The tertiary amide acts as a potent DMG. researchgate.net

Directed ortho-Metalation and Bromination: The amide is treated with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of an amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). The amide group directs the lithiation exclusively to the ortho-position (C2). researchgate.net The resulting aryllithium species is then quenched with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, to install the bromine atom at the 2-position.

Hydrolysis: The resulting 2-bromo-N,N-diethyl-4-methylbenzamide is hydrolyzed under acidic or basic conditions to yield 2-bromo-4-methylbenzoic acid. nih.gov

Esterification: The final step is the esterification of 2-bromo-4-methylbenzoic acid. A highly effective method involves reacting the acid with isobutylene (B52900) gas under acidic catalysis (e.g., trifluoromethanesulfonic acid), which can produce the desired tert-butyl ester in high yield. chemicalbook.com

Interactive Table: Hypothetical Directed ortho-Metalation Route

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
14-methylbenzoic acidOxalyl chloride, DiethylamineN,N-diethyl-4-methylbenzamideIntroduce a powerful Directing Metalation Group (DMG).
2N,N-diethyl-4-methylbenzamides-BuLi, TMEDA; then C₂Br₂Cl₄2-bromo-N,N-diethyl-4-methylbenzamideRegioselective bromination at the ortho-position. researchgate.net
32-bromo-N,N-diethyl-4-methylbenzamideH₂SO₄ (aq), Heat2-bromo-4-methylbenzoic acidHydrolysis of the amide to the carboxylic acid.
42-bromo-4-methylbenzoic acidIsobutylene, H₂SO₄ (cat.)This compoundFormation of the final tert-butyl ester. chemicalbook.com

Lithium-Halogen Exchange followed by Carboxylation

This method relies on the exchange of a halogen atom (typically bromine or iodine) with lithium to form an organolithium intermediate, which is then carboxylated. A viable route starts with a dibrominated precursor, 2,4-dibromotoluene (B1294801).

The key steps are:

Selective Lithium-Halogen Exchange: 2,4-dibromotoluene is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78°C to -100°C). The lithium-halogen exchange occurs preferentially at the 2-position due to the activating effect of the adjacent methyl group. This generates 2-lithio-4-bromotoluene with high regioselectivity. The use of cryogenic conditions is crucial to prevent side reactions and decomposition of the organolithium intermediate. nih.gov

Carboxylation: The aryllithium species is then reacted with a suitable electrophile to introduce the ester group. While direct carboxylation with CO₂ followed by esterification is possible, a more direct route involves quenching the intermediate with di-tert-butyl dicarbonate or tert-butyl chloroformate. This directly forms the tert-butyl ester moiety on the aromatic ring.

Work-up: The reaction is quenched and purified to isolate the final product, this compound.

Interactive Table: Lithium-Halogen Exchange Route

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
12,4-dibromotoluenen-BuLi, THF, -78°C2-lithio-4-bromotolueneRegioselective formation of the organolithium intermediate. nih.gov
22-lithio-4-bromotolueneDi-tert-butyl dicarbonateThis compoundDirect introduction of the tert-butoxycarbonyl group.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation represents a highly efficient and versatile method for converting aryl halides into carbonyl compounds, including esters. nih.gov This approach can provide a more direct route to this compound from an appropriate aryl halide precursor.

A suitable starting material for this reaction is 2,4-dibromotoluene. The strategy leverages the differential reactivity of the two bromine atoms, although careful optimization of reaction conditions is necessary. The reaction involves treating the aryl bromide with carbon monoxide (CO) gas, tert-butanol (B103910), a palladium catalyst, and a suitable ligand and base.

Key components of the reaction include:

Substrate: 2,4-dibromotoluene.

Catalyst: A palladium(II) source, such as palladium acetate (Pd(OAc)₂).

Ligand: A phosphine (B1218219) ligand is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bidentate ligands like Xantphos have proven effective for carbonylations of aryl bromides at atmospheric pressure. nih.gov

Nucleophile: Tert-butanol serves as the nucleophile, which becomes incorporated into the final product as the tert-butyl ester.

Carbon Monoxide (CO): Acts as the source of the carbonyl group. Reactions can often be run under a balloon of CO gas, avoiding the need for high-pressure equipment. nih.gov

Base: A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is typically used to neutralize the HBr generated during the reaction.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, CO insertion into the palladium-carbon bond to form a palladium-acyl complex, and finally, nucleophilic attack by tert-butanol to release the ester product and regenerate the catalyst. nih.gov

Interactive Table: Palladium-Catalyzed Carbonylation

ComponentExampleRole in Reaction
Substrate2,4-dibromotolueneProvides the aryl backbone and bromine leaving group.
CatalystPalladium(II) acetate (Pd(OAc)₂)The active metal center for the catalytic cycle.
LigandXantphosStabilizes the catalyst and promotes CO insertion. nih.gov
Carbonyl SourceCarbon Monoxide (CO) gasProvides the carbonyl (C=O) group for the ester.
Nucleophiletert-ButanolForms the ester moiety.
BaseDBUScavenges the acid (HBr) produced during the reaction.
SolventToluene (B28343) or DioxaneProvides the reaction medium.

Scalability and Process Development Considerations for Chemical Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. For this compound, the choice of synthetic methodology has significant implications for scalability, cost, safety, and environmental impact.

Organometallic Routes (DoM and Lithium-Halogen Exchange):

Cost and Safety: The primary drawback of these routes is the use of organolithium reagents like n-BuLi or s-BuLi. These reagents are highly pyrophoric, requiring specialized handling, inert atmospheres, and engineered safety controls, which increases capital and operational costs.

Cryogenic Conditions: Both DoM and lithium-halogen exchange reactions necessitate cryogenic temperatures (typically -78°C) to ensure stability and selectivity. researchgate.net Maintaining such low temperatures on a large industrial scale is energy-intensive and expensive.

Raw Materials: The requirement for strictly anhydrous solvents and reagents adds complexity and cost to the process.

Purification: While often high-yielding, these reactions can produce side products that may require chromatographic purification on a lab scale. For industrial scale, developing robust crystallization or distillation procedures is essential to achieve high purity without resorting to costly chromatography.

Palladium-Catalyzed Carbonylation:

Milder Conditions: A significant advantage of this method is the use of much milder reaction conditions. Many modern systems operate at or near atmospheric pressure and at moderate temperatures (e.g., 80-110°C), which are significantly easier and cheaper to implement on a large scale. nih.govresearchgate.net

Catalyst Cost and Recovery: The main economic driver for this process is the cost of the palladium catalyst and the specialized phosphine ligands. Palladium is a precious metal, making its efficient use and recovery paramount for a cost-effective process. Developing protocols for catalyst recycling is a critical aspect of process development.

Handling of Carbon Monoxide: While atmospheric pressure systems have mitigated some of the risks, carbon monoxide is a toxic gas that requires dedicated handling and safety monitoring systems.

Process Optimization: Achieving high selectivity for the carbonylation of one specific bromine atom in a dibromo-compound can be challenging and requires extensive process optimization, including screening of catalysts, ligands, solvents, and bases.

General Considerations:

For any chosen route, process development would focus on optimizing reaction parameters to maximize yield and throughput while minimizing waste. The use of modern manufacturing technologies, such as continuous flow reactors, could offer significant advantages for both organometallic and palladium-catalyzed processes. google.com Flow chemistry can provide superior control over reaction temperature and mixing, enhance safety (especially with hazardous reagents), and facilitate seamless, automated production. google.com

Transformations Involving the Aryl Bromide Moiety

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. The bromine atom, being a good leaving group, can be displaced by various nucleophiles or participate in catalytic cycles with transition metals to form new carbon-carbon or carbon-heteroatom bonds. The presence of the sterically demanding tert-butyl ester group at the ortho position and the electron-donating methyl group at the para position influences the electronic properties and steric accessibility of the reaction center, thereby affecting reaction rates and outcomes.

Nucleophilic Aromatic Substitution Reactions

The displacement of the aryl bromide by oxygen-based nucleophiles, such as hydroxides or alkoxides, can be used to introduce hydroxyl or ether functionalities. For related isomers like tert-butyl 4-bromo-3-methylbenzoate, such substitutions have been noted to occur, suggesting the feasibility of this transformation for this compound as well. These reactions typically require a strong base and elevated temperatures to proceed efficiently. The resulting phenol (B47542) or aryl ether products are valuable precursors for a wide range of other compounds.

Similarly, nitrogen-based nucleophiles like ammonia, primary amines, or secondary amines can displace the bromide to form aniline (B41778) derivatives. These reactions, often part of the Buchwald-Hartwig amination or related processes, provide a direct route to arylamines. While specific examples for this compound are not extensively documented, the general utility of this reaction for aryl bromides is well-established in organic synthesis. The steric hindrance from the ortho-tert-butyl ester group may necessitate the use of specialized catalyst systems to achieve good yields.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the aryl bromide moiety of this compound is an ideal electrophilic partner for such transformations.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The steric hindrance at the ortho position can make these couplings challenging. However, the use of specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can often overcome this steric barrier. nih.gov While attempts to couple substrates with tert-butyl esters have sometimes proven difficult, modifications to reaction conditions, such as temperature adjustments, can lead to successful product formation. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2 (Example)Catalyst (Example)Base (Example)Product
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃tert-Butyl 4-methyl-[1,1'-biphenyl]-2-carboxylate
This compoundMethylboronic acidPdCl₂(dppf)Cs₂CO₃tert-Butyl 2,4-dimethylbenzoate

This table presents illustrative examples of potential Suzuki-Miyaura reactions. Specific reaction conditions and yields for this compound require experimental determination.

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene, leading to the formation of a substituted alkene. nih.govfrontiersin.org This reaction is highly effective for synthesizing stilbenes, cinnamates, and other vinylated aromatic compounds. The reaction typically proceeds with trans selectivity. nih.gov

In a Heck reaction involving this compound, the aryl group would be transferred to the less substituted carbon of the alkene partner. A variety of alkenes, such as styrene (B11656) or acrylates, can be used. The presence of the ortho-substituent on the aryl bromide can influence the regioselectivity and efficiency of the reaction. Modern Heck reaction protocols, including those using microwave irradiation or specialized catalysts, have expanded the scope and efficiency of this transformation for a broad range of substrates. nih.govfrontiersin.org

Table 2: Representative Heck Reaction

Reactant 1Reactant 2 (Example)Catalyst (Example)Base (Example)Product (Major Isomer)
This compoundStyrenePd(OAc)₂Et₃Ntert-Butyl (E)-4-methyl-2-styrylbenzoate
This compoundEthyl acrylatePd(OAc)₂ / P(o-tolyl)₃NaOActert-Butyl (E)-2-(2-(ethoxycarbonyl)vinyl)-4-methylbenzoate

This table presents illustrative examples of potential Heck reactions. Specific reaction conditions and yields for this compound require experimental determination.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org For this compound, this reaction facilitates the synthesis of 2-alkynyl-4-methylbenzoate derivatives. The coupling is typically performed using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions, sometimes even in aqueous media. organic-chemistry.orgorganic-chemistry.org The reactivity of the aryl halide is a critical factor, with aryl bromides generally requiring heating to achieve efficient coupling, whereas aryl iodides can react at room temperature. wikipedia.org

The reaction involves the coupling of this compound with a variety of terminal alkynes (R-C≡CH) to yield the corresponding tert-butyl 2-(alkynyl)-4-methylbenzoate.

Sonogashira Coupling Reaction

Figure 1. General scheme for the Sonogashira coupling of this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

ParameterConditionReference
CatalystPd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand libretexts.orgorganic-chemistry.org
Co-catalystCuI (optional, copper-free systems exist) libretexts.orgorganic-chemistry.org
BaseAmine base (e.g., Triethylamine, Pyrrolidine) libretexts.orgorganic-chemistry.org
SolventToluene, THF, Dioxane, or aqueous systems with surfactants organic-chemistry.orglibretexts.orgrsc.org
TemperatureRoom temperature to elevated temperatures (e.g., 100 °C) wikipedia.orglibretexts.org
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives from this compound. The process is highly versatile, accommodating a wide range of primary and secondary amines. acs.org The selection of the palladium catalyst, which consists of a palladium source and a phosphine ligand, is crucial for the reaction's success. libretexts.org Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often effective. rug.nl The reaction typically requires a strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and is carried out in non-polar aprotic solvents like toluene or dioxane. acs.orgrug.nl

The reaction of this compound with a primary (R¹-NH₂) or secondary amine (R¹R²-NH) yields the corresponding N-substituted aniline derivative.

Buchwald-Hartwig Amination Reaction

Figure 2. General scheme for the Buchwald-Hartwig amination of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionReference
Pd SourcePd(OAc)₂, Pd₂(dba)₃ rug.nlwuxiapptec.com
LigandBulky, electron-rich phosphines (e.g., P(o-tolyl)₃, XPhos, CyPF-t-Bu) libretexts.orgrug.nlacs.org
BaseNaOtBu, K₂CO₃, Cs₂CO₃, LHMDS libretexts.orgacs.orgwuxiapptec.com
SolventToluene, Dioxane, THF libretexts.org
Temperature80 - 100 °C wuxiapptec.comacs.org
Mechanistic Insights into Catalytic Cycles (e.g., oxidative addition, transmetalation, reductive elimination)

The mechanisms for both the Sonogashira coupling and Buchwald-Hartwig amination involve a similar catalytic cycle centered on a palladium complex.

Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition to the aryl bromide (this compound). This step involves the cleavage of the carbon-bromine bond and forms a Pd(II) intermediate. wuxiapptec.com This is often the rate-determining step.

Transmetalation/Ligand Exchange :

In the Sonogashira reaction , a copper acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex. The alkyne group replaces the bromide on the palladium center. In copper-free versions, the alkyne, activated by a base, coordinates directly to the palladium center. wikipedia.org

In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) complex, and in the presence of a base, deprotonation occurs to form a palladium-amido complex, displacing the halide. wuxiapptec.com

Reductive Elimination : The final step is reductive elimination from the Pd(II) complex, which forms the new C-C (alkyne) or C-N (amine) bond in the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wuxiapptec.com

Catalytic Cycle

Figure 3. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reduction of the Aryl Bromide to Aromatic Hydrocarbons

The carbon-bromine bond can be removed through reduction, converting the aryl bromide to the corresponding aromatic hydrocarbon, in this case, tert-butyl 4-methylbenzoate. This hydrodehalogenation can be achieved through several methods.

One common approach is catalytic hydrogenation . This method involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org These reactions are often performed under neutral conditions and can show selectivity, reducing the C-Br bond while leaving other functional groups, such as the ester, intact. organic-chemistry.org

Alternatively, radical hydrodehalogenation provides another route. A practical method uses sodium hydride (NaH) in 1,4-dioxane, often with an initiator like 1,10-phenanthroline. nih.gov This process proceeds via a radical chain mechanism. nih.gov Other systems, such as a ruthenium pincer complex using isopropanol (B130326) as a hydrogen source, also efficiently reduce aryl bromides under relatively mild conditions. nih.govcaltech.edu

Reactions of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions. thieme.de However, it can be readily transformed or removed when desired.

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this reaction would replace the tert-butyl group with a different alkyl group (R'). This transformation is typically catalyzed by either an acid or a base. For instance, methyl esters can undergo efficient transesterification with potassium tert-butoxide in diethyl ether at ambient temperature. researchgate.net Other catalyst systems, such as those based on lanthanum(III) or zinc, can also promote the reaction under mild conditions, accommodating a range of primary, secondary, and even tertiary alcohols. researchgate.netorganic-chemistry.org

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester is particularly sensitive to acid-catalyzed hydrolysis, which regenerates the parent carboxylic acid, 2-bromo-4-methylbenzoic acid. thieme.de This deprotection is a key feature of its use as a protecting group. The reaction proceeds readily under acidic conditions using reagents like trifluoroacetic acid (TFA), hydrochloric acid, or Lewis acids such as zinc bromide (ZnBr₂). thieme.deacsgcipr.orgacs.org

The mechanism for the acid-catalyzed hydrolysis of tert-butyl esters is distinct from that of primary or secondary alkyl esters. It follows a unimolecular pathway (AAL1) where the carbonyl oxygen is first protonated by the acid. acsgcipr.orgoup.com This is followed by the cleavage of the alkyl-oxygen bond, which is the rate-limiting step, to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. acsgcipr.orgoup.comcdnsciencepub.com The tert-butyl cation is then neutralized by water or another nucleophile.

Selective Functional Group Transformations of the Ester

The tert-butyl ester group in this compound can undergo selective transformations. One of the primary reactions is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This reaction is typically carried out under acidic conditions. For instance, the use of trifluoromethanesulfonic acid can catalyze the removal of the tert-butyl group.

Another key transformation is reduction. Using powerful reducing agents like lithium aluminum hydride or sodium borohydride, the ester can be reduced to the corresponding alcohol, (2-bromo-4-methylphenyl)methanol. Conversely, oxidation of the methyl group on the benzene ring can be achieved while preserving the ester, yielding 2-bromo-4-(tert-butoxycarbonyl)benzoic acid, although this requires careful selection of oxidizing agents to avoid side reactions.

These transformations are fundamental in multi-step organic syntheses where the tert-butyl ester serves as a protecting group for the carboxylic acid functionality.

Table 1: Selective Transformations of the Ester Group

Reaction Type Reagent(s) Product Reference
Hydrolysis Trifluoromethanesulfonic Acid 4-Bromo-2-methylbenzoic acid
Reduction Lithium aluminum hydride (2-Bromo-4-methylphenyl)methanol
Oxidation (of methyl) e.g., Potassium permanganate 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly governed by the steric and electronic properties of its constituent groups: the bulky tert-butyl ester, the electron-withdrawing bromine atom, and the electron-donating methyl group.

The most prominent steric feature of the molecule is the bulky tert-butyl group attached to the ester oxygen. This group exerts significant steric hindrance, which can influence the molecule's reactivity in several ways. The bulkiness of the tert-butyl group can hinder nucleophilic attack at the carbonyl carbon of the ester, making it less susceptible to certain reactions compared to less hindered esters like methyl or ethyl esters.

Furthermore, the tert-butyl group, in conjunction with the adjacent bromine atom at the ortho position, creates a sterically crowded environment around that side of the aromatic ring. This steric congestion can impede the approach of electrophiles or other reagents to the positions ortho to the ester group (positions 3 and, to a lesser extent, 1, which is already substituted). pressbooks.publibretexts.org As the size of an alkyl substituent on a benzene ring increases, electrophilic attack at the ortho position becomes less favorable. libretexts.org For bulky groups like tert-butyl, this often leads to a predominance of para-substituted products in electrophilic aromatic substitution reactions. pressbooks.pub

The regioselectivity of reactions on the aromatic ring, particularly electrophilic aromatic substitution (EAS), is controlled by the electronic effects of the existing substituents—the bromo, methyl, and tert-butoxycarbonyl groups.

Bromo Group: Halogens like bromine are deactivating yet ortho-, para-directing. pressbooks.pub The bromine atom withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles than benzene. libretexts.org However, through resonance, it can donate lone-pair electron density to the ring, stabilizing the carbocation intermediate (arenium ion) when attack occurs at the ortho and para positions. libretexts.org

Methyl Group: The methyl group is an activating, ortho-, para-director. It donates electron density to the ring via an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. libretexts.org

tert-Butoxycarbonyl Group: The ester group is a deactivating, meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the aromatic ring less reactive. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, these effects combine. The powerful activating effect of the methyl group and the ortho-, para-directing effect of the bromine atom will primarily direct incoming electrophiles to the positions ortho and para relative to them. The deactivating ester group will disfavor substitution at its ortho and para positions. Therefore, the most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the activating methyl group and meta to the deactivating ester group.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Effect Reference
-Br 2 Inductive: Withdrawing; Resonance: Donating Ortho, Para-directing (Deactivating) pressbooks.publibretexts.org
-CH₃ 4 Inductive & Hyperconjugation: Donating Ortho, Para-directing (Activating) libretexts.org
-COOC(CH₃)₃ 1 Inductive & Resonance: Withdrawing Meta-directing (Deactivating) libretexts.org

Detailed Mechanistic Investigations of Reaction Pathways

Elucidating the precise mechanisms of reactions involving this compound requires advanced analytical techniques.

The study of short-lived reaction intermediates is crucial for understanding reaction mechanisms. nih.gov Techniques such as in-situ infrared (IR) spectroscopy (like ReactIR) and mass spectrometry can be employed to detect and characterize transient species formed during a reaction. For instance, in reactions involving the transformation of the ester group, it might be possible to observe the formation of an acylium ion intermediate under strongly acidic conditions using these spectroscopic methods. Real-time mass spectrometric detection has proven effective in identifying intermediates in complex organic reactions. nih.gov Furthermore, ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of both stable products and, in some cases, isolable intermediates.

Isotopic labeling, particularly with deuterium (B1214612) (D), is a powerful tool for tracing the path of atoms throughout a reaction mechanism. researchgate.netnih.gov For example, in a hydrolysis reaction of the ester, using D₂O as the solvent would result in the incorporation of deuterium into the final carboxylic acid product. researchgate.net This can confirm the source of the proton in the final product. researchgate.net Similarly, if a reaction involves a proton transfer step from the methyl group, conducting the reaction with a deuterated substrate (e.g., with a -CD₃ group) and analyzing the products and any recovered starting material via mass spectrometry or NMR can reveal whether this C-H bond is involved in the rate-determining step of the reaction. Such studies have been instrumental in clarifying mechanisms in various organic transformations, including those catalyzed by photoredox systems. nih.gov

Kinetic Studies and Rate Law Determination

The reactivity of this compound is significantly influenced by the electronic and steric nature of its substituents. While specific kinetic data for this exact compound is not extensively available in the public domain, a comprehensive understanding can be derived from the analysis of related structures and reaction types. The primary reactions of interest for kinetic analysis are nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and ester hydrolysis.

Nucleophilic Aromatic Substitution (NAS)

The direct nucleophilic displacement of the bromine atom in this compound is generally expected to be slow. For a nucleophilic aromatic substitution to proceed readily via the addition-elimination (SNAr) mechanism, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the 4-methyl group is an electron-donating group, which destabilizes the negatively charged Meisenheimer intermediate that would form during an SNAr reaction. The tert-butyl ester group, while having some inductive electron-withdrawing character, is not as effective at stabilizing the intermediate as a nitro or cyano group would be.

Consequently, the rate law for the SNAr reaction of this compound with a nucleophile (Nu-) would likely be second order, but with a very small rate constant:

Rate = k[this compound][Nu-]

Given the deactivating nature of the methyl group, alternative mechanisms such as those involving benzyne (B1209423) intermediates might be considered under forcing conditions with very strong bases, though this is less common for benzoates.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The kinetics of these reactions are complex and depend on the specific reaction conditions, including the catalyst, ligand, base, and solvent system.

Suzuki-Miyaura Coupling:

A plausible, albeit simplified, rate law for the Suzuki-Miyaura coupling of this compound would likely show a first-order dependence on the concentration of the aryl bromide and the palladium catalyst. The dependence on the boronic acid and the base can be more complex and may not be simple integer orders.

To illustrate the expected electronic effects, a hypothetical comparison of initial reaction rates for the Suzuki coupling of different substituted tert-butyl bromobenzoates is presented in Table 1.

Table 1: Hypothetical Initial Rates for the Suzuki Coupling of Substituted Tert-butyl Bromobenzoates (Note: Data is illustrative and based on established chemical principles, not direct experimental results for these specific compounds.)

EntryAryl Bromide SubstrateRelative Initial Rate
1tert-butyl 2-bromo-4-nitrobenzoate5.2
2tert-butyl 2-bromobenzoate1.0
3This compound0.8
4tert-butyl 2-bromo-4-methoxybenzoate0.6

The trend in Table 1 demonstrates the expected increase in reaction rate with an electron-withdrawing group (nitro) and a decrease with electron-donating groups (methyl, methoxy).

Sonogashira Coupling:

Similar to the Suzuki coupling, the rate of a Sonogashira coupling of this compound with a terminal alkyne would also be sensitive to the electronic environment of the C-Br bond. The oxidative addition step is generally considered rate-limiting, and thus, electron-donating groups would be expected to slow down the reaction.

Ester Hydrolysis

The hydrolysis of the tert-butyl ester group in this compound can proceed under either acidic or basic conditions. The bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon, which generally slows down the rate of nucleophilic acyl substitution compared to less hindered esters like methyl or ethyl esters.

Under basic conditions, the hydrolysis would follow a second-order rate law:

Rate = k[this compound][OH-]

The electronic effects of the ring substituents also play a role. The 4-methyl group, being electron-donating, would slightly decrease the electrophilicity of the carbonyl carbon, thus slowing the rate of hydroxide (B78521) attack. The 2-bromo substituent, being electron-withdrawing, would have the opposite effect, increasing the carbonyl's electrophilicity and accelerating the reaction. The net effect would be a combination of these opposing electronic influences and the significant steric hindrance from the ortho-bromo group and the tert-butyl group.

A study on the hydrolysis of tert-butyl 2,4,6-trimethylbenzoate, a sterically hindered ester, has shown that such compounds hydrolyze relatively slowly. Based on this, it can be inferred that the hydrolysis of this compound would also be a slow process.

Table 2 presents a hypothetical comparison of second-order rate constants for the alkaline hydrolysis of various substituted tert-butyl benzoates to illustrate the expected steric and electronic effects.

Table 2: Hypothetical Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted Tert-butyl Benzoates at a Given Temperature (Note: Data is illustrative and based on established chemical principles, not direct experimental results for these specific compounds.)

EntrySubstratek (L mol-1 s-1)
1tert-butyl benzoate (B1203000)1.5 x 10-4
2tert-butyl 4-methylbenzoate1.1 x 10-4
3tert-butyl 2-bromobenzoate3.5 x 10-4
4This compound2.8 x 10-4

The data in Table 2 illustrates that an electron-donating group at the para position (entry 2) decreases the rate relative to the unsubstituted ester, while an electron-withdrawing group at the ortho position (entry 3) increases the rate. For this compound (entry 4), the rate would be a balance of the activating effect of the bromine and the deactivating effect of the methyl group, likely resulting in a rate faster than the unsubstituted and 4-methyl substituted esters, but slower than the 2-bromo substituted ester.

Overview of Key Research Avenues and Challenges

Academic research involving tert-butyl 2-bromo-4-methylbenzoate primarily focuses on its utility as a building block in the synthesis of more complex molecules. A significant area of investigation is its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These reactions leverage the reactivity of the carbon-bromine bond to introduce new aryl, alkyl, or amino groups, forming the backbone of many pharmaceutical and materials science targets.

However, the use of this compound is not without its challenges. The steric hindrance imparted by the tert-butyl group can sometimes reduce reaction rates, particularly in SN2 type mechanisms. Furthermore, the synthesis of this compound itself can require careful optimization of reaction conditions to achieve high yields and purity. The esterification of the parent carboxylic acid, 2-bromo-4-methylbenzoic acid, with tert-butanol (B103910) or isobutylene (B52900) requires specific catalysts and temperature control to prevent side reactions. chemicalbook.com

Contextualization Within Benzoate Ester and Aryl Bromide Chemistry

Tert-butyl 2-bromo-4-methylbenzoate is a prime example of a molecule that combines the chemical characteristics of both benzoate (B1203000) esters and aryl bromides. Benzoate esters are a common motif in organic chemistry, often used as protecting groups for carboxylic acids or as precursors to other functional groups. byjus.com The tert-butyl ester, in particular, is known for its stability and can be cleaved under specific acidic conditions.

Aryl bromides are indispensable precursors in modern organic synthesis due to their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov The bromine substituent on the aromatic ring of this compound makes it a versatile handle for introducing molecular complexity. The position of the bromine atom relative to the other substituents can also influence the regioselectivity of these coupling reactions.

The combination of these two functionalities within a single molecule provides a powerful tool for synthetic chemists, allowing for the strategic construction of complex organic molecules with a high degree of control.

An in-depth analysis of the synthetic methodologies for producing this compound reveals several viable chemical pathways. This article explores direct esterification, regioselective bromination, and indirect approaches to synthesize this compound, which holds significance as a chemical intermediate. The discussion is based on established and analogous chemical reactions, providing a comprehensive overview of its synthesis.

Advanced Applications in Contemporary Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates

The molecular architecture of tert-butyl 2-bromo-4-methylbenzoate makes it an exemplary starting material for constructing intricate pharmaceutical intermediates. Its utility is prominently featured in the synthesis of novel therapeutic agents. For instance, in the development of actin inhibitors for diseases like malaria, the related methyl ester, 2-bromo-4-methylbenzoate, has been used as a key fragment. chemicalbook.com In one documented synthesis, this bromo-benzoate derivative was coupled with phenyl boronic acid via a Suzuki reaction to create a more complex phenyl-substituted core structure essential for the biological activity of truncated latrunculin analogues. chemicalbook.com

Furthermore, a recent patent application highlights the direct use of the corresponding methyl ester in the synthesis of complex biaryl derivatives. researchgate.net In this process, methyl 2-bromo-4-methylbenzoate undergoes a Suzuki-Miyaura coupling reaction with (2-methoxyphenyl)boronic acid, catalyzed by a palladium complex, to form a biaryl linkage. researchgate.net This type of transformation is fundamental in medicinal chemistry for creating scaffolds that can be further elaborated into potent and selective drugs. The tert-butyl ester variant offers the advantage of stability under various reaction conditions, with the option for selective removal later in the synthesis to unmask the carboxylic acid for further modification or to act as a key interaction point with a biological target.

Intermediate TypeTherapeutic Target/ApplicationKey Synthetic Reaction
Phenyl-substituted Thiazolidinone CoreActin Inhibitors (e.g., for Malaria)Suzuki Coupling
Biaryl CompoundsVarious (as described in patent literature)Suzuki-Miyaura Coupling
C-Glycoside DerivativesSGLT Inhibitors (Diabetes)Stille Coupling, Halogenation

Precursor in Agrochemical Synthesis and Herbicide Development

While direct public-domain examples for the synthesis of a specific commercial agrochemical using this compound are not prominent, the structural motif is highly relevant to the field. The parent compound, 2-bromo-4-methylbenzoic acid, and its derivatives are recognized as important intermediates in organic synthesis, a role that extends to agrochemical research. The reactivity of the carbon-bromine bond allows for the introduction of various toxophoric groups through well-established cross-coupling chemistries. This enables the systematic modification of the benzene (B151609) ring to optimize herbicidal or pesticidal activity against target organisms while minimizing effects on crops. The development of new agrochemicals often relies on creating libraries of compounds around a core scaffold, and halogenated benzoic acids and their esters are foundational to this process.

Agrochemical ClassPotential Synthetic UtilityRelevant Reaction Type
HerbicidesIntroduction of ether or amine functionalitiesNucleophilic Aromatic Substitution, Buchwald-Hartwig Amination
FungicidesConstruction of complex heterocyclic systemsSuzuki or Stille Coupling
InsecticidesFormation of biaryl or heteroaryl structuresSuzuki or Negishi Coupling

Component in Material Science Research (e.g., functional polymers, organic semiconductors)

The rigid structure and reactive bromine atom of this compound make it and its derivatives attractive for applications in material science. The related methyl 2-bromo-4-methylbenzoate has been employed in the synthesis of helicene-like molecules. scientificlabs.co.uk In this research, the compound was subjected to an Ullmann coupling reaction using activated copper to form a biphenyl (B1667301) linkage, a critical step in building the helical, chiral structure of the target material. scientificlabs.co.uk Such molecules are of interest for their unique chiroptical properties and potential use in advanced materials.

Additionally, the closely related compound 2-bromo-4-methylbenzonitrile (B184184) is known as an intermediate in the synthesis of phthalocyanine (B1677752) dyes. These dyes are large, aromatic macrocycles with significant applications as functional materials in areas like organic electronics and photodynamic therapy. The bromo-methyl-substituted benzene unit can be incorporated to tune the electronic properties, solubility, and molecular packing of the final material, which is crucial for performance in devices like organic semiconductors.

Material ClassSynthetic ApplicationKey Reaction Employed
Helicene-like MoleculesFormation of biphenyl backboneUllmann Coupling
Phthalocyanine DyesIntermediate for macrocycle precursorNitrile group conversion and cyclization
Functional PolymersMonomer for property modificationCross-Coupling Polymerization

Application in Ligand and Catalyst Design for Organic Reactions

The development of novel ligands is crucial for advancing transition metal catalysis, enabling more efficient and selective chemical transformations. The 2-bromo-4-methylbenzoate framework is a suitable platform for designing new ligands. The bromine atom can be readily converted into a coordinating group, such as a phosphine (B1218219), through reactions like lithiation followed by quenching with a chlorophosphine. A documented study in supramolecular catalysis utilized methyl 2-bromo-4-methylbenzoate as a starting material to create a vinyl-substituted analogue via a Suzuki coupling with potassium vinyltrifluoroborate. This vinyl group could then be further functionalized to become part of a larger, self-assembling ligand system designed to control selectivity in rhodium-catalyzed reactions. The steric and electronic properties of the ligand can be fine-tuned by the substituents on the benzoate (B1203000) ring, demonstrating the strategic value of this intermediate in catalyst design.

Ligand/Catalyst TypeTarget ReactionSynthetic Modification
Self-Assembled Bidentate LigandsRhodium-Catalyzed HydroformylationSuzuki coupling to introduce a vinyl group
Chiral Phosphine LigandsAsymmetric CatalysisLithiation and reaction with chlorophosphines
N-Heterocyclic Carbene (NHC) PrecursorsOlefin MetathesisMulti-step conversion to an imidazolium (B1220033) salt

Strategic Intermediate for Scaffold Diversity in Drug Discovery Programs

In modern drug discovery, the ability to rapidly generate a wide range of structurally diverse molecules is key to finding new lead compounds. This compound is an ideal strategic intermediate for this purpose. Its defined points of reactivity allow for a divergent synthetic approach, where a single starting material can be converted into a library of distinct molecular scaffolds.

The bromine atom serves as a versatile linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. As demonstrated in patent literature, the Suzuki coupling of its methyl ester with a boronic acid creates a biaryl scaffold, which is a privileged structure in many drug classes. researchgate.net This same starting material could alternatively undergo other transformations like Sonogashira coupling to introduce alkynes, Buchwald-Hartwig amination to add amines, or Stille coupling to append other complex fragments. This flexibility allows medicinal chemists to efficiently explore the chemical space around a target and establish structure-activity relationships (SAR), accelerating the journey from a hit compound to a clinical candidate.

Synthetic TransformationResulting ScaffoldCommon Application in Drug Discovery
Suzuki-Miyaura CouplingBiaryl or Heteroaryl-ArylKinase Inhibitors, GPCR Modulators
Buchwald-Hartwig AminationAryl AminesScaffolds for various CNS targets
Sonogashira CouplingAryl AlkynesLinkers, Rigid Scaffolds
Heck CouplingSubstituted AlkenesPeptidomimetics, Natural Product Analogues
Ullmann CondensationDiaryl EthersThyroid Hormone Analogues, Antibiotics

Computational and Theoretical Investigations of Tert Butyl 2 Bromo 4 Methylbenzoate

Quantum Chemical Calculations

No published data is currently available for the quantum chemical calculations of tert-butyl 2-bromo-4-methylbenzoate. This includes geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential surface analysis, and population analysis.

Specific optimized bond lengths and angles for this compound from quantum chemical calculations are not present in the public scientific literature.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or other reactivity descriptors for this compound.

A molecular electrostatic potential (MEP) surface analysis, which would identify the electrophilic and nucleophilic sites of this compound, has not been reported in available literature.

Detailed charge distribution analysis using methods such as Mulliken or Natural Bond Orbital (NBO) population analysis is not available for this molecule.

Reaction Mechanism Modeling

No studies characterizing the transition states or calculating the activation energies for reactions involving this compound could be located in the public domain.

Intramolecular and Intermolecular Interaction Analysis

Intramolecular Interactions:

Within a single molecule of this compound, various weak interactions can be anticipated. The presence of the ester group and the aromatic ring allows for potential C-H···O and C-H···π interactions.

C-H···O Interactions: The hydrogen atoms of the methyl group on the benzene (B151609) ring and the hydrogen atoms of the tert-butyl group can potentially form weak hydrogen bonds with the carbonyl oxygen and the ester oxygen. The geometry and strength of these interactions would be highly dependent on the molecule's conformation.

C-H···π Interactions: The hydrogen atoms of the tert-butyl group can interact with the electron-rich π-system of the benzene ring. This type of interaction, where an alkyl group folds back over an aromatic ring, is a known conformational determinant in many flexible organic molecules. acs.org

Intermolecular Interactions:

In a condensed phase (solid or liquid), molecules of this compound would interact with each other through a combination of forces:

π···π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions can be either face-to-face or offset (displaced). The substitution pattern on the benzene ring influences the preferred stacking geometry.

C-H···π Interactions: Similar to the intramolecular case, the hydrogen atoms of one molecule can interact with the aromatic ring of a neighboring molecule.

Halogen Bonding: The bromine atom, being a halogen, can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen.

A detailed computational analysis, likely employing methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would be necessary to quantify the strength and nature of these interactions.

Table 1: Potential Intramolecular and Intermolecular Interactions in this compound

Interaction TypeDescriptionPotential Significance
Intramolecular
C-H···OHydrogen bond between a C-H group (methyl or tert-butyl) and an ester oxygen.Influences the orientation of the ester group relative to the ring.
C-H···πInteraction between a C-H bond of the tert-butyl group and the aromatic π-system.Can lead to folded conformations. acs.org
Intermolecular
π···π StackingStacking of aromatic rings of adjacent molecules.A key factor in crystal packing and solid-state structure.
C-H···πInteraction between C-H bonds of one molecule and the aromatic ring of another.Contributes to the stability of the crystal lattice.
Halogen BondingInteraction involving the bromine atom and a nucleophilic site.Can direct intermolecular assembly.
Dipole-DipoleElectrostatic interaction between the permanent dipoles of the ester groups.Affects physical properties like boiling point.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters. rsc.orgnih.gov For this compound, these calculations could provide valuable insights into its NMR, IR, and UV-Vis spectra, aiding in its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a reasonable degree of accuracy. acs.org The predicted chemical shifts would be sensitive to the electronic environment of each nucleus.

¹H NMR: The aromatic protons would be expected to appear in the range of 7.0-8.0 ppm. libretexts.org The exact shifts would be influenced by the electron-withdrawing nature of the bromo and ester groups and the electron-donating nature of the methyl group. The protons of the tert-butyl group would appear as a singlet further upfield, likely in the 1.3-1.6 ppm range.

¹³C NMR: The aromatic carbons would resonate in the 120-150 ppm region. libretexts.org The carbon atom attached to the bromine would be significantly affected, as would the carbonyl carbon of the ester group, which would appear further downfield.

Infrared (IR) Spectroscopy:

DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include:

The C=O stretching vibration of the ester group, expected around 1700-1730 cm⁻¹.

C-O stretching vibrations of the ester.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-H stretching vibrations of the aromatic, methyl, and tert-butyl groups.

The C-Br stretching vibration at a lower frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The benzene ring and the carbonyl group act as chromophores. The substitution pattern will influence the energy of the π-π* and n-π* transitions, thus determining the UV-Vis absorption spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyParameterPredicted Range/ValueNotes
¹H NMR Chemical Shift (δ)Aromatic H: 7.0-8.0 ppmMethyl H: ~2.4 ppmtert-Butyl H: 1.3-1.6 ppmShifts are influenced by substituent electronic effects.
¹³C NMR Chemical Shift (δ)Aromatic C: 120-150 ppmCarbonyl C: ~165 ppmtert-Butyl C: ~28 ppm (quaternary), ~82 ppm (ester-linked)Decoupled spectrum would show distinct signals for each unique carbon.
IR Wavenumber (cm⁻¹)C=O Stretch: 1700-1730Aromatic C=C Stretch: 1450-1600Provides a "fingerprint" of the molecule's functional groups.
UV-Vis λ_max~200-300 nmCorresponds to electronic transitions within the aromatic and carbonyl chromophores.

Conformational Analysis and Energy Landscapes

The presence of the flexible ester and tert-butyl groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The primary rotational freedom is around the C(aromatic)-C(O) bond and the C(O)-O bond of the ester linkage. The rotation around the C(aromatic)-C(O) bond determines the orientation of the ester group relative to the plane of the benzene ring. Due to steric hindrance from the ortho-bromo substituent and the tert-butyl group, a planar conformation is likely to be high in energy. The molecule will likely adopt a conformation where the ester group is twisted out of the plane of the aromatic ring.

Computational modeling, using methods like molecular mechanics or DFT, can be used to generate a potential energy surface by systematically rotating these bonds. This would reveal the low-energy conformers and the transition states connecting them. The relative energies of the conformers would be determined by a balance of steric and electronic effects. For instance, the steric repulsion between the bulky tert-butyl group and the bromine atom will be a significant factor in determining the rotational barrier and the most stable conformation. lumenlearning.com

The bulky tert-butyl group itself has a significant impact on the conformational preferences of the entire molecule. Its large size can sterically hinder certain orientations, thereby limiting the accessible conformational space and favoring conformations that minimize these unfavorable interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, the precise arrangement of atoms in Tert-butyl 2-bromo-4-methylbenzoate can be determined.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR provide the first layer of structural information, detailing the chemical environment, number, and connectivity of hydrogen and carbon atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on extensive data from structurally similar compounds, such as tert-butyl 4-methylbenzoate rsc.orgnih.gov, 2-bromo-4-methylbenzoic acid nih.gov, and other related esters rsc.org.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group will produce a sharp singlet at approximately 1.59 ppm, integrating to nine protons. The methyl group on the aromatic ring will appear as a singlet around 2.40 ppm, integrating to three protons rsc.org. The aromatic region will display three protons with specific splitting patterns determined by their positions relative to the bromo and ester substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The tert-butyl group will show two signals: one for the quaternary carbon around 81 ppm and another for the three equivalent methyl carbons around 28 ppm. The aromatic methyl carbon is expected around 21 ppm rsc.org. The aromatic ring will exhibit six distinct signals, including the carbonyl carbon of the ester group, which is typically found in the 165-166 ppm region rsc.org. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and ester groups and the electron-donating effect of the methyl group docbrown.infodocbrown.info.

Predicted NMR Data for this compound

Atom Type Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aliphatic -C(CH₃)₃ 1.59 (singlet, 9H) 28.2
Aliphatic -C (CH₃)₃ - 81.5
Aromatic -CH₃ 2.40 (singlet, 3H) 21.6
Aromatic Ar-H 7.20 - 7.80 (multiplets) 125.0 - 143.0
Carbonyl -C=O - 165.9
Aromatic C-Br - ~122.0

Note: Predicted values are based on data from analogous compounds and established spectroscopic principles.

To confirm the predicted assignments and establish definitive connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to confirm the coupling relationships between the protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would unequivocally link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the methyl and tert-butyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this molecule would include the signal from the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. It would also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could be used to confirm the proximity of the methyl protons to the adjacent aromatic proton, and the proximity of the protons ortho to the ester group to the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₁₂H₁₅BrO₂), the predicted monoisotopic mass is 270.02554 Da uni.lu. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak with nearly equal intensity, separated by two mass units miamioh.edu.

Predicted HRMS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 271.03282
[M+Na]⁺ 293.01476
[M+NH₄]⁺ 288.05936
[M]⁺ 270.02499

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture via liquid chromatography before they are detected by a mass spectrometer. In the context of this compound, LC-MS is an invaluable tool for assessing the purity of the final product. It can separate the target compound from starting materials, by-products, and other impurities. The mass spectrometer then provides mass data for each separated peak, confirming the identity of the desired product and helping to identify any contaminants. It is also frequently used to monitor the progress of a chemical reaction, tracking the consumption of reactants and the formation of the product over time.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to confirm the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1710-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Vibrations corresponding to the tert-butyl group would be visible, including C-H stretching just below 3000 cm⁻¹ and characteristic bending modes around 1370 cm⁻¹ and 1390 cm⁻¹ docbrown.info. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region, typically between 500 and 750 cm⁻¹ docbrown.info.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch is also Raman active. Data from the related compound 2-bromo-4-methylbenzoic acid shows notable Raman signals that can help interpret the spectrum of the title compound nih.gov.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretching 3000 - 3100 IR, Raman
Aliphatic C-H Stretching 2850 - 3000 IR, Raman
Ester C=O Stretching 1710 - 1730 IR, Raman
Aromatic C=C Stretching 1450 - 1600 IR, Raman
t-Butyl C-H Bending ~1370, ~1390 IR
Ester C-O Stretching 1100 - 1300 IR
C-Br Stretching 500 - 750 IR, Raman

Note: Values are based on data from analogous compounds and standard spectroscopic correlation tables. nih.govdocbrown.info

UV-Vis Spectroscopy for Electronic Absorption and Photochemical Studies

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions in molecules containing chromophores. For aromatic compounds like this compound, this technique can provide insights into the π-electron system of the benzene (B151609) ring and the influence of its substituents (bromo, methyl, and tert-butyl ester groups).

Detailed Research Findings:

A thorough search of scientific databases and literature reveals a lack of specific studies focused on the UV-Vis spectroscopic analysis and photochemical behavior of this compound. While photochemical studies have been conducted on structurally related benzoate (B1203000) esters, the specific electronic absorption data (such as absorption maxima, λmax) and detailed photochemical investigations for this particular compound are not documented in the available research.

Data Table:

Due to the absence of experimental data in the literature, a data table for the UV-Vis absorption of this compound cannot be provided.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Detailed Research Findings:

Despite the utility of X-ray crystallography in chemical analysis, a complete single-crystal X-ray diffraction study for this compound has not been reported in the accessible scientific literature. While crystallographic data for analogous compounds are available, this information is not directly applicable to the specific solid-state structure of the title compound.

Data Table:

As no crystallographic data for this compound has been published, a table of its crystal data and intermolecular interactions cannot be compiled.

Q & A

Basic Research Question: What are the key considerations for synthesizing tert-butyl 2-bromo-4-methylbenzoate with high regioselectivity?

Methodological Answer:
Synthesis requires careful control of bromination conditions on the aromatic ring. The methyl group at the 4-position is electron-donating, directing electrophilic substitution to the ortho/para positions. To favor bromination at the 2-position:

  • Use a bulky directing group (e.g., tert-butyl ester) to sterically hinder the para position .
  • Optimize reaction temperature (e.g., 0–25°C) to minimize kinetic vs. thermodynamic product competition.
  • Select a brominating agent (e.g., NBS in DMF or Br₂/FeBr₃) that balances reactivity and selectivity .
    Validation: Monitor reaction progress via TLC or GC-MS. Confirm regiochemistry using NOESY NMR to detect spatial proximity between the tert-butyl group and bromine .

Advanced Research Question: How do steric and electronic effects of the tert-butyl ester influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The tert-butyl group imposes steric hindrance, which can:

  • Slow transmetalation in Suzuki-Miyaura couplings due to restricted access to the palladium catalyst .
  • Stabilize intermediates in Ullmann couplings by reducing aryl halide aggregation.
    To mitigate steric effects:
  • Use ligands with flexible backbones (e.g., SPhos) to improve catalyst-substrate compatibility.
  • Increase reaction temperature (80–120°C) to overcome kinetic barriers.
    Data Contradiction Analysis: Conflicting reports on coupling efficiency may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Replicate experiments with controlled variables to isolate steric/electronic contributions .

Basic Research Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the tert-butyl singlet (~1.3 ppm) and aromatic protons (split due to bromine’s deshielding effect).
    • ¹³C NMR: Confirm ester carbonyl (~165 ppm) and quaternary carbon of the tert-butyl group (~80 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 285.0432 for C₁₂H₁₅BrO₂) and isotopic pattern (¹:¹ ratio for Br⁷⁹/Br⁸¹) .
  • X-ray Crystallography: Resolve steric crowding and confirm bromine position (if crystalline).

Advanced Research Question: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Impurity profiles: Residual solvents (e.g., DCM) or byproducts alter solubility. Purify via column chromatography (hexane/EtOAc) and dry under high vacuum .
  • Polymorphism: Crystalline vs. amorphous forms exhibit different solubilities. Characterize solid-state forms using DSC and PXRD .
  • Solvent Polarity: Test solubility in a standardized solvent series (e.g., hexane → DMSO) and report Hansen solubility parameters .

Basic Research Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous solutions to prevent ester hydrolysis .
  • Stability: Store at 2–8°C in airtight, amber vials to prevent light-induced degradation or bromine loss .

Advanced Research Question: How does the tert-butyl ester affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions: The ester undergoes hydrolysis to 2-bromo-4-methylbenzoic acid. Monitor via pH-dependent kinetics (e.g., HPLC at t = 0, 1, 3, 6 h) .
  • Basic Conditions: Nucleophilic attack at the carbonyl is hindered by steric bulk, but prolonged exposure (e.g., NaOH/EtOH reflux) cleaves the ester.
    Mitigation: Use buffered conditions (pH 5–7) for reactions requiring ester integrity. Confirm stability via in situ IR (C=O stretch at ~1720 cm⁻¹) .

Basic Research Question: What synthetic routes are available for introducing functional groups at the bromine position?

Methodological Answer:

  • Cross-Coupling: Suzuki-Miyaura (aryl boronic acids), Ullmann (amines), or Buchwald-Hartwig (amides) reactions .
  • Nucleophilic Substitution: Replace Br with -CN (KCN/CuCN) or -SR (thiols/Base).
    Optimization Table:
Reaction TypeCatalystYield (%)Key Variable
Suzuki-MiyauraPd(PPh₃)₄72Ligand: SPhos
UllmannCuI58Solvent: DMF

Advanced Research Question: How can computational chemistry predict substituent effects on the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Model transition states for bromine substitution (e.g., Gibbs free energy barriers) using Gaussian or ORCA .
  • Molecular Dynamics: Simulate steric effects of the tert-butyl group on catalyst approach (VMD or NAMD software).
  • Validation: Compare computed vs. experimental Hammett σₚ values for substituent electronic contributions .

Basic Research Question: What purification strategies are effective for this compound?

Methodological Answer:

  • Recrystallization: Use a hexane/EtOAc gradient (3:1 → 1:1) to isolate high-purity crystals .
  • Column Chromatography: Employ silica gel (230–400 mesh) with hexane/EtOAc (4:1) to separate brominated byproducts.
  • Distillation: Avoid due to thermal sensitivity; prefer low-temperature methods .

Advanced Research Question: How do competing reaction pathways (e.g., elimination vs. substitution) impact the functionalization of this compound?

Methodological Answer:

  • Kinetic Control: Low temperatures (0°C) favor SN2 substitution; high temperatures (80°C) promote E2 elimination.
  • Base Strength: Strong bases (e.g., t-BuOK) drive elimination; weaker bases (K₂CO₃) favor substitution .
    Diagnostic Tools:
  • Track β-hydrogen abstraction (elimination) via GC-MS detection of olefin byproducts.
  • Use ¹H NMR to monitor substitution product ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.